molecular formula C9H16O3 B086820 (2R)-2,6,6-trimethyloxane-2-carboxylic acid CAS No. 13226-18-1

(2R)-2,6,6-trimethyloxane-2-carboxylic acid

Cat. No. B086820
CAS RN: 13226-18-1
M. Wt: 172.22 g/mol
InChI Key: JPFVEUNQMVVIDU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,6,6-trimethyloxane-2-carboxylic acid, also known as isoleucine, is an essential amino acid that cannot be synthesized by the human body and must be obtained through dietary intake. Isoleucine is commonly found in animal proteins such as meat, eggs, and dairy products, as well as in some plant-based sources such as soybeans and legumes.

Mechanism Of Action

Isoleucine functions as a building block for proteins and is involved in the regulation of several key metabolic pathways. It is also a precursor to several important molecules, including acetyl-CoA and succinyl-CoA, which are involved in energy production.

Biochemical And Physiological Effects

Isoleucine has several biochemical and physiological effects on the body. It has been shown to stimulate insulin secretion, which can improve glucose uptake and utilization. Isoleucine also plays a role in the regulation of muscle protein synthesis, and has been found to improve muscle recovery and reduce muscle damage following exercise.

Advantages And Limitations For Lab Experiments

Isoleucine has several advantages for use in lab experiments. It is readily available and can be synthesized through a variety of methods, making it a cost-effective option for researchers. However, it is important to note that (2R)-2,6,6-trimethyloxane-2-carboxylic acid is an essential amino acid and must be obtained through dietary intake, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (2R)-2,6,6-trimethyloxane-2-carboxylic acid. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms underlying (2R)-2,6,6-trimethyloxane-2-carboxylic acid's effects on muscle protein synthesis and recovery. Finally, there is potential for the development of new methods for (2R)-2,6,6-trimethyloxane-2-carboxylic acid synthesis that are more efficient and sustainable.

Synthesis Methods

Isoleucine can be synthesized through several methods, including fermentation and chemical synthesis. Fermentation involves the use of bacteria or fungi to produce (2R)-2,6,6-trimethyloxane-2-carboxylic acid from a carbohydrate source, while chemical synthesis involves the use of various chemical reactions to create (2R)-2,6,6-trimethyloxane-2-carboxylic acid from other compounds.

Scientific Research Applications

Isoleucine has been the subject of numerous scientific studies, particularly in the fields of nutrition and metabolism. Research has shown that (2R)-2,6,6-trimethyloxane-2-carboxylic acid plays a crucial role in protein synthesis, glucose uptake, and energy metabolism. It has also been found to have potential therapeutic applications in the treatment of certain metabolic disorders and muscle wasting conditions.

properties

CAS RN

13226-18-1

Product Name

(2R)-2,6,6-trimethyloxane-2-carboxylic acid

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(2R)-2,6,6-trimethyloxane-2-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-8(2)5-4-6-9(3,12-8)7(10)11/h4-6H2,1-3H3,(H,10,11)/t9-/m1/s1

InChI Key

JPFVEUNQMVVIDU-SECBINFHSA-N

Isomeric SMILES

C[C@@]1(CCCC(O1)(C)C)C(=O)O

SMILES

CC1(CCCC(O1)(C)C(=O)O)C

Canonical SMILES

CC1(CCCC(O1)(C)C(=O)O)C

Origin of Product

United States

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